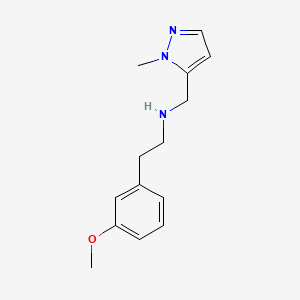

5-(3-(Dimethylamino)propanamido)pyridine-3-boronic acid pinacol ester

Vue d'ensemble

Description

“5-(3-(Dimethylamino)propanamido)pyridine-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .

Synthesis Analysis

The synthesis of pinacol boronic esters involves various borylation approaches . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Applications in Suzuki Coupling and Organic Synthesis

The compound is prominently utilized in Suzuki coupling reactions, a prominent method for connecting organic building blocks in the synthesis of complex molecules. For instance, 3-Pyridylboronic acid and its pinacol ester are applied in Suzuki coupling to synthesize 3-pyridin-3-ylquinoline, demonstrating the utility of such compounds in the formation of intricate molecular structures (Li et al., 2005). Moreover, highly reactive pinacolboronate esters, including this compound, pose analytical challenges due to their facile hydrolysis, necessitating unconventional approaches in their purity analysis and stabilization, underlining their complex behavior in chemical synthesis (Zhong et al., 2012).

Fluorescence and Sensing Applications

The compound’s derivatives have been studied for their unique fluorescence properties. For example, the formation of an exciplex between a pyridinium boronic acid with an aryl group connected via a propylene linker can be monitored using fluorescence. The addition of pinacol affords a cyclic boronate ester with enhanced Lewis acidity, intensifying its cation-π stacking interaction and resulting in a significant fluorescence enhancement (Huang et al., 2010).

Catalyst and Material Science Applications

The compound and its related boronic acid esters are crucial in material science, drug discovery, and catalysis, particularly where materials with very low levels of transition metal contamination are essential. A novel, metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed, highlighting the pivotal role of such compounds in these domains (Mfuh et al., 2017).

Mécanisme D'action

Target of Action

The compound, also known as “5-(3-(Dimethylamino)propanamido)pyridine-3-boronic acid pinacol ester”, is a boronic acid derivative. Boronic acids and their derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be various organic substrates in these reactions.

Mode of Action

The compound acts as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or boronate ester moiety of the compound interacts with a metal catalyst, typically palladium. The metal catalyst facilitates the transfer of the organic group from the boron atom to another organic substrate . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction can be used to create a wide variety of products, depending on the choice of organic substrates and reaction conditions.

Pharmacokinetics

For example, boronic acids and their derivatives are generally stable and readily prepared, making them suitable for use in a variety of reaction conditions .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond between two organic substrates. This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, including temperature, solvent, and the presence of a suitable catalyst. For example, Suzuki-Miyaura reactions typically require a palladium catalyst and are often carried out in aqueous solution .

Safety and Hazards

While specific safety and hazards information for “5-(3-(Dimethylamino)propanamido)pyridine-3-boronic acid pinacol ester” is not available, it’s important to note that handling of boronic esters should be done with care. Some boronic esters may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions in the research and application of pinacol boronic esters are promising. They are highly valuable building blocks in organic synthesis and their applications are expanding . The development of new borane reagents and the introduction of more stable boronic ester moieties have significantly expanded the scope of boron chemistry .

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)12-9-13(11-18-10-12)19-14(21)7-8-20(5)6/h9-11H,7-8H2,1-6H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBFJFGODVLPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601120356 | |

| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide | |

CAS RN |

1171891-23-8 | |

| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

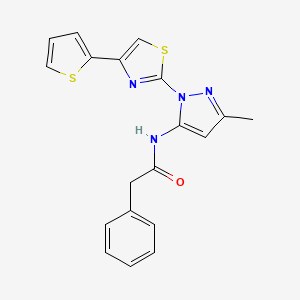

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216340.png)

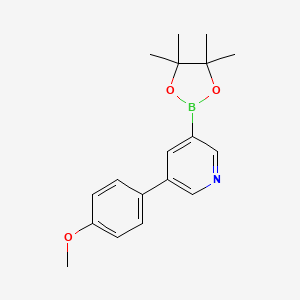

![2-{[(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216347.png)

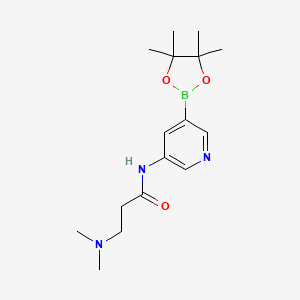

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3216391.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B3216401.png)